molecular formula C9H8BrCl B122023 5-Bromo-1-chloro-2,3-dihydro-1H-indene CAS No. 158330-91-7

5-Bromo-1-chloro-2,3-dihydro-1H-indene

Cat. No.: B122023
CAS No.: 158330-91-7
M. Wt: 231.51 g/mol
InChI Key: BPOKNBVVGMFTRB-UHFFFAOYSA-N
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Description

5-Bromo-1-chloro-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C9H8BrCl and its molecular weight is 231.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Structural Analysis and Properties : The compound's structure has been analyzed in depth, with a focus on its crystallographic properties and intermolecular interactions. For instance, a study by El-Hiti et al. (2018) delves into the structural analysis of a related compound, highlighting the crystallographic mirror plane and interactions between molecules in the crystal (El-Hiti et al., 2018).

  • Synthesis and Chemical Reactions : Various studies have explored the synthesis and reactivity of compounds related to 5-Bromo-1-chloro-2,3-dihydro-1H-indene. For instance, Jasouri et al. (2010) investigated the synthesis of 4-chloro-1-indanone, followed by bromination to produce derivatives (Jasouri et al., 2010). Similarly, Chou and Tsai (1991) discussed the synthesis of a stable precursor to 2,3-dihydro-2,3-dimethylenethiophene, demonstrating the versatility of related compounds in synthetic chemistry (Chou & Tsai, 1991).

  • Applications in Organic Chemistry : The compound and its derivatives find applications in organic synthesis and chemical reactions. For example, a study by Woo et al. (1999) showed the use of 5-bromo-1,3-pentadiene in the γ-pentadienylation of aldehydes and ketones, demonstrating its utility in creating complex organic molecules (Woo et al., 1999).

  • Halogen Atom Migration Studies : Research by Hertog and Schogt (2010) revealed insights into the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine, which is closely related to the structure of this compound. This study contributes to a deeper understanding of halogen chemistry in similar compounds (Hertog & Schogt, 2010).

Properties

IUPAC Name

5-bromo-1-chloro-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOKNBVVGMFTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1Cl)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625119
Record name 5-Bromo-1-chloro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158330-91-7
Record name 5-Bromo-1-chloro-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 47.2 (11.1 mmol) and thionyl chloride (44 mmol) in DCM (20 mL) was stirred at room temperature overnight. After evaporation of solvent, 47.3 was obtained and it was used without further purification.
Name
Quantity
11.1 mmol
Type
reactant
Reaction Step One
Quantity
44 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1.1 (2.0 g) in DCM (10 mL) in an ice-bath, was treated with thionyl chloride (10 mL). The reaction mixture was stirred at room temperature for 2 hours. The reaction mixture was then poured into ice water and extracted with EtOAc. The organic layer was dried (MgSO4), filtered, and concentrated under vacuum. The resulting material was chromatographed on a silica gel column, eluting with 5-10% EtOAc in hexane, to afford 1.2. 1H NMR (DMSO-d6) δ 7.54 (s, 1H), 7.45 (dd, 1H, J1=1.0 Hz, J2=8.50 Hz), 7.37 (d, 1H, J=8.0 Hz), 3.07 (m, 1H), 5.60 (q, 1H), 2.93 (m, 1H), 2.59 (m, 1H), 2.26 (m, 1H).
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3.09 mL (37.45 mmol) of thionyl chloride, dissolved in cooled dichloromethane, are added dropwise at −10° C. to a solution of 3.8 g (17.83 mmol) of 5-bromoindan-1-ol in 200 mL dichloromethane. The reaction mixture is allowed to come up slowly to ambient temperature and stirred for 14 hours at ambient temperature. Then ice and 100 mL of dilute sodium hydrogen carbonate solution are added successively. The organic phase is extracted twice with 50 mL of water. The combined organic phases are dried over magnesium sulfate, filtered and the solvent is distilled off. Yield: 3.7 g (90% of theory); C9H8BrCl (M=231.52); Rf value: 0.91 (silica gel, petroleum ether/ethyl acetate (6:4)).
Quantity
3.09 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 5-bromo-indan-1-ol (2.0 grams, 9.38 mmol) and pyridine (1.6 mL, 20 mmol)in CH2Cl2 (20 mL) at 0° C. was added thionyl chloride (2.2 grams, 1.30 mL, 18.7 mmol). The reaction mixture was allowed to warm slowly to room temperature. After 1 hour, the reaction mixture was cooled to 0° C., quenched with saturated aqueous NaHCO3 (10 mL) and diluted with CH2Cl2 (100 mL). The organic layer was separated and washed with saturated NaHCO3 (1×25 mL) and saturated aqueous NaCl (1×25 mL), dried over magnesium sulfate (MgSO4) and concentrated in vacuo to give a yellow oil. 1H NMR (250 MHz, CDCl3): d 7.4 (s, 1 H), 7.36 (d, 1 H), 7.20 (d, 1 H), 5.35 (dd, 1 H), 3.15 (m), 2.84 (m), 2.55 (m), 1.83 (m).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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